An In-depth Technical Guide to 4-Iodo-6-methoxy-1H-indole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Iodo-6-methoxy-1H-indole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-iodo-6-methoxy-1H-indole. As a functionalized indole, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. The strategic placement of the iodo and methoxy groups on the indole scaffold allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. It is important to note that while this guide is built upon established chemical principles and data from closely related analogues, specific experimental data for 4-iodo-6-methoxy-1H-indole is not extensively available in the current body of scientific literature. Therefore, certain properties and protocols are presented as predictive and proposed, respectively, to guide future research endeavors.
Introduction to the Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic structure imparts a rich and diverse reactivity profile, making it a privileged scaffold in drug discovery. The methoxy group, as an electron-donating substituent, can further enhance the reactivity of the indole ring, while the iodo group serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions.[2] The specific substitution pattern of 4-iodo-6-methoxy-1H-indole presents an intriguing combination of electronic and steric properties, suggesting its potential as a key intermediate in the synthesis of novel bioactive compounds.
Physicochemical Properties
Due to the limited availability of experimental data for 4-iodo-6-methoxy-1H-indole, the following table summarizes its predicted and calculated physicochemical properties. These values provide a useful starting point for experimental design and characterization.
| Property | Value | Method |
| Molecular Formula | C₉H₈INO | - |
| Molecular Weight | 273.07 g/mol | Calculated |
| Appearance | Predicted: Off-white to light brown solid | Based on related iodo- and methoxy-indoles |
| Melting Point | Predicted: 70-90 °C | Based on related iodo- and methoxy-indoles |
| Boiling Point | > 300 °C (decomposes) | Predicted |
| Solubility | Predicted: Soluble in DMSO, DMF, acetone, ethyl acetate, and methanol; sparingly soluble in water.[1] | Based on general solubility of indole derivatives |
| pKa (indole N-H) | ~17 | Predicted |
| logP | ~2.9 | Predicted |
Synthesis of 4-Iodo-6-methoxy-1H-indole: A Proposed Route
Proposed Experimental Protocol: Iodination of 6-Methoxy-1H-indole
This protocol is based on the well-established method of electrophilic iodination of indoles using N-iodosuccinimide (NIS).[3]
Materials:
-
6-Methoxy-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1H-indole (1.0 equivalent) in anhydrous acetonitrile to a concentration of approximately 0.2 M.
-
To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 10 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure 4-iodo-6-methoxy-1H-indole.
Spectroscopic Characterization (Predicted)
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 4-iodo-6-methoxy-1H-indole. These predictions are based on established substituent effects on the indole ring and data from analogous compounds.[2][4][5][6]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | br s | - | N-H |
| ~7.35 | t | ~2.8 | H2 |
| ~7.20 | d | ~1.5 | H5 |
| ~6.85 | dd | ~2.8, ~0.8 | H3 |
| ~6.70 | d | ~1.5 | H7 |
| ~3.85 | s | - | -OCH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C6 |
| ~138.0 | C7a |
| ~128.0 | C3a |
| ~125.0 | C2 |
| ~120.0 | C5 |
| ~103.0 | C3 |
| ~95.0 | C7 |
| ~85.0 | C4 |
| ~55.8 | -OCH₃ |
Reactivity and Synthetic Applications
The iodine atom at the C4 position of 4-iodo-6-methoxy-1H-indole makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of diverse and complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C4 position of the indole and various aryl or heteroaryl boronic acids or esters.[7][8]
Proposed General Protocol:
-
To a reaction vessel, add 4-iodo-6-methoxy-1H-indole (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.
-
Heat the reaction mixture under an inert atmosphere until TLC or LC-MS analysis indicates completion.
-
Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the C4 position, providing access to a wide range of alkynylindoles which are valuable intermediates in organic synthesis.[9][10]
Proposed General Protocol:
-
Combine 4-iodo-6-methoxy-1H-indole (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine in a suitable solvent (e.g., THF or DMF).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Upon completion, perform a standard workup and purify the product by chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction allows for the arylation or vinylation of alkenes using the iodoindole as the arylating agent, leading to the formation of 4-alkenyl-6-methoxy-1H-indoles.[11][12]
Proposed General Protocol:
-
In a reaction vessel, combine 4-iodo-6-methoxy-1H-indole (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform a workup and purify the product using column chromatography.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for 4-iodo-6-methoxy-1H-indole is not yet reported, the structural motifs present in this molecule are found in numerous compounds with significant biological activity. Methoxy-substituted indoles, for instance, have been investigated for their anticancer properties.[13] The ability to functionalize the C4 position through the versatile iodo group allows for the rapid generation of libraries of novel indole derivatives for high-throughput screening in drug discovery programs.
Furthermore, functionalized indoles are of interest in materials science for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties of the indole ring system, which can be further modified through cross-coupling reactions, make 4-iodo-6-methoxy-1H-indole a promising precursor for novel organic materials.
Conclusion
4-Iodo-6-methoxy-1H-indole represents a strategically functionalized building block with considerable potential in synthetic organic chemistry. Although specific experimental data for this compound remains to be fully elucidated, this guide provides a solid foundation for its synthesis, characterization, and further derivatization based on well-established chemical principles and data from closely related analogues. The versatility of the iodo group in cross-coupling reactions, combined with the electronic influence of the methoxy group, positions this molecule as a valuable tool for researchers aiming to construct complex and potentially bioactive indole-containing compounds. Future studies are encouraged to explore the synthesis and properties of this promising intermediate, which will undoubtedly contribute to advancements in both medicinal chemistry and materials science.
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